[4-(piperazin-1-yl)phenyl]methanamine
Description
[4-(Piperazin-1-yl)phenyl]methanamine is a bicyclic aromatic compound featuring a benzene ring substituted with a piperazine moiety at the para position and a methanamine (–CH2NH2) group. This structure combines the hydrogen-bonding capability of the primary amine with the conformational flexibility and basicity of the piperazine ring, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
(4-piperazin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWIBNKEHSGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295364 | |
| Record name | 4-(1-Piperazinyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-48-7 | |
| Record name | 4-(1-Piperazinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperazinyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(piperazin-1-yl)phenyl]methanamine typically involves the reaction of piperazine with a suitable phenylmethanamine derivative. One common method is the reductive amination of 4-(piperazin-1-yl)benzaldehyde using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(piperazin-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent, particularly in the context of cannabinoid receptor modulation. Research indicates that derivatives of piperazine, including [4-(piperazin-1-yl)phenyl]methanamine, can act as antagonists at peripheral type 1 cannabinoid receptors (CB1). This modulation is relevant for treating conditions such as obesity and metabolic syndrome due to the role of CB1 in appetite regulation and energy metabolism. Studies have shown that modifications to the piperazine structure can enhance selectivity and potency against these receptors, leading to compounds with promising therapeutic profiles .
Anticancer Research
Another significant application lies in cancer treatment. Compounds related to this compound have been explored for their efficacy against various cancer types. For instance, formulations incorporating piperazine derivatives have shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Patents have been filed for compositions containing this compound aimed at treating melanoma and other malignancies, highlighting its therapeutic potential .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Research into its effects on neurotransmitter systems suggests potential uses in treating neurological disorders. Modifications to enhance its brain penetration while maintaining selectivity for peripheral targets are ongoing areas of study, aiming to reduce side effects associated with central nervous system activity while maximizing therapeutic benefits .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Modulation of CB1 receptors | Potent antagonists with high selectivity reported (Ki = 4 nM) |
| Anticancer Research | Inhibition of tumor growth | Effective against melanoma; patents filed for formulations |
| Neuropharmacology | Potential treatment for neurological disorders | Ongoing studies on blood-brain barrier penetration |
Case Study 1: Cannabinoid Receptor Antagonism
A study published in PMC characterized several piperazine derivatives, including those based on this compound, assessing their binding affinity and selectivity for CB1 over CB2 receptors. The results indicated that certain modifications led to compounds with significantly improved pharmacokinetic profiles suitable for oral administration .
Case Study 2: Cancer Treatment
Research highlighted in patents demonstrates the efficacy of piperazine-containing compounds in preclinical models of melanoma. These studies focused on the mechanism of action involving apoptosis induction in cancer cells, showcasing the compound's potential as part of combination therapies .
Mechanism of Action
The mechanism of action of [4-(piperazin-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Modifications to the piperazine ring significantly influence physicochemical properties and receptor interactions:
Heterocyclic Core Modifications
Replacing the benzene ring with other aromatic systems alters receptor selectivity and potency:
Functional Group Variations on the Methanamine Moiety
The methanamine group’s position and substituents impact hydrogen-bonding interactions:
- Piperidine vs.
- Thiazole Integration : The thiazole ring in {4-[4-(4-Methylphenyl)-thiazol-2-yl]phenyl}methanamine introduces a planar heterocycle, favoring interactions with hydrophobic receptor pockets.
Biological Activity
[4-(piperazin-1-yl)phenyl]methanamine, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound is characterized by the presence of a piperazine ring linked to a phenyl group. This structural framework is crucial for its interaction with various biological targets.
Antidiabetic Potential
Research has indicated that derivatives of this compound exhibit significant insulin-sensitizing properties. For instance, compounds synthesized from this scaffold demonstrated enhanced adipogenesis in 3T3-L1 adipocytes, suggesting activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and adipocyte differentiation .
Table 1: Adipogenic Activity in 3T3-L1 Cells
| Compound | Concentration (μg/mL) | Adipogenesis Enhancement |
|---|---|---|
| 6–32 | 20 | Significant |
| Control | - | None |
Anticancer Activity
The compound's derivatives have also been investigated for their anticancer properties. A study highlighted that certain piperazine-based compounds can induce mitotic arrest in colon cancer cells, enhancing sensitivity to apoptotic signals . The structure-activity relationship analysis revealed that specific substitutions on the phenyl and benzoyl rings significantly influence their anticancer efficacy.
Table 2: Anticancer Efficacy of Piperazine Derivatives
| Compound | Cell Line | ED50 (μM) | Mechanism of Action |
|---|---|---|---|
| AK301 | HT29 | 5.0 | Mitotic arrest |
| Other Derivatives | Various | Varies | Apoptosis sensitization |
Antimicrobial Activity
Another significant aspect of this compound is its antimicrobial activity. Studies have shown that certain derivatives exhibit potent inhibitory effects against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 3.80 μM . The presence of bulky lipophilic groups has been correlated with enhanced activity against various mycobacterial strains.
Table 3: Antimycobacterial Activity
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 6e | <3.80 | Mtb H37Rv |
| 6g | <11.53 | Mtb H37Rv |
The biological activities of this compound derivatives are primarily attributed to their ability to interact with specific receptors and enzymes:
- PPARγ Activation : Enhances adipocyte differentiation and insulin sensitivity.
- Microtubule Dynamics : Induces mitotic arrest in cancer cells by affecting microtubule stability.
- Inhibition of Pathogen Growth : Disrupts bacterial cell wall synthesis or function.
Case Studies
- Insulin Sensitization : A study involving the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives showed promising results in enhancing glycemic control in diabetic models, indicating potential for therapeutic use in diabetes management .
- Cancer Treatment : The compound AK301 was identified as a potent inducer of mitotic arrest in colon cancer cells, showcasing its potential as an anticancer agent .
- Antimicrobial Development : Research on piperazine derivatives demonstrated significant activity against various strains of tuberculosis, highlighting the importance of structural modifications for enhancing efficacy against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
